molecular formula C11H14Cl2N2OS B6332003 {[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride methanol CAS No. 1177307-75-3

{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride methanol

Cat. No. B6332003
CAS RN: 1177307-75-3
M. Wt: 293.2 g/mol
InChI Key: WRFSQSHLVOJQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride methanol” is a chemical compound with the molecular formula C11H12N2OS . It is also known by its synonyms (4-(2-Methoxyphenyl)thiazol-2-yl)methanamine .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The presence of the thiazole ring in the compound structure suggests potential efficacy against bacteria and fungi. Research indicates that thiazole derivatives can be effective against a range of microbial strains, including Staphylococcus aureus , E. coli , P. aeruginosa , and S. typhi .

Anticancer Properties

Thiazoles have been studied for their antitumor and cytotoxic activities. The compound could be explored as a starting material for synthesizing new drugs with potential anticancer properties. Thiazole derivatives have shown promise in inhibiting cancer cell growth and inducing apoptosis .

Antioxidant Potential

Compounds with a thiazole moiety have demonstrated antioxidant properties, which are crucial in protecting cells from oxidative stress. This compound could be used to synthesize new antioxidants that help in preventing diseases caused by oxidative damage .

Neuroprotective Applications

Given the structural similarity to known neuroprotective agents, this compound could be investigated for its potential to protect neuronal cells against injury or degeneration. This application is particularly relevant in the context of diseases like Alzheimer’s and Parkinson’s .

Anti-Inflammatory Uses

Thiazole derivatives are recognized for their anti-inflammatory effects. The compound could be utilized to develop new anti-inflammatory medications that may be used to treat chronic inflammatory diseases without the side effects associated with current treatments .

Antiviral and Antiretroviral Effects

The thiazole ring is a common feature in several antiviral and antiretroviral drugs. This compound could serve as a precursor in the synthesis of new drugs aimed at treating viral infections, including HIV .

Agrochemical Applications

Thiazole compounds have applications in the agrochemical industry as well. They can be used to create new fungicides and pesticides, contributing to the protection of crops and ensuring food security .

Industrial Applications

In the industrial sector, thiazole derivatives can be used as chemical reaction accelerators, which are essential in various manufacturing processes. They can also be incorporated into dyes and pigments due to their stable and distinctive chemical structure .

properties

IUPAC Name

[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS.2ClH/c1-14-10-5-3-2-4-8(10)9-7-15-11(6-12)13-9;;/h2-5,7H,6,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFSQSHLVOJQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.